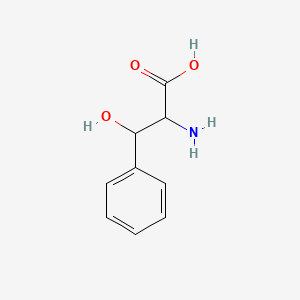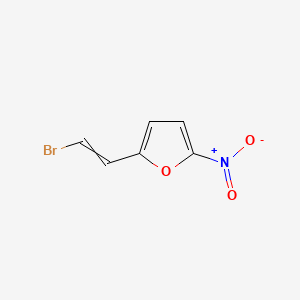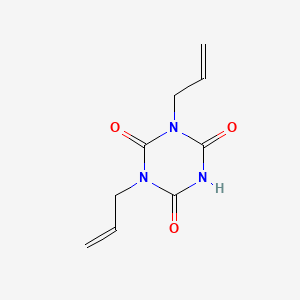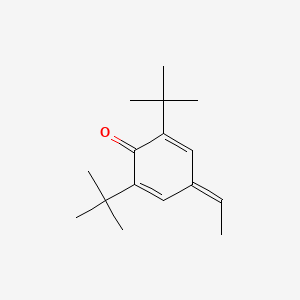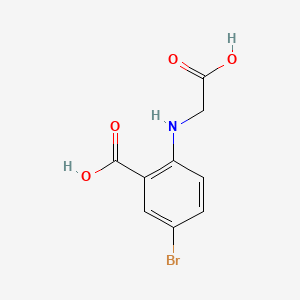
4,4'-Bicyclohexanol
描述
[1,1’-Bicyclohexyl]-4,4’-diol is an organic compound with the molecular formula C12H22O2 It consists of two cyclohexane rings connected by a single bond, with each ring bearing a hydroxyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Bicyclohexyl]-4,4’-diol can be achieved through several methods. One common approach involves the hydrogenation of biphenyl to form bicyclohexyl, followed by hydroxylation at the 4,4’-positions. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Bicyclohexyl]-4,4’-diol may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient conversion and high yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency and purity of the compound .
化学反应分析
Types of Reactions
[1,1’-Bicyclohexyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [1,1’-Bicyclohexyl]-4,4’-diamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent such as dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of [1,1’-Bicyclohexyl]-4,4’-dione or [1,1’-Bicyclohexyl]-4,4’-dicarboxylic acid.
Reduction: Formation of [1,1’-Bicyclohexyl]-4,4’-diamine.
Substitution: Formation of [1,1’-Bicyclohexyl]-4,4’-dichloride or [1,1’-Bicyclohexyl]-4,4’-dibromide.
科学研究应用
Chemistry
In chemistry, [1,1’-Bicyclohexyl]-4,4’-diol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a model system to study the behavior of hydroxylated cyclohexane derivatives. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
In medicine, derivatives of [1,1’-Bicyclohexyl]-4,4’-diol are being explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, analgesic, or antimicrobial activities .
Industry
Industrially, [1,1’-Bicyclohexyl]-4,4’-diol is used as a solvent and intermediate in the production of polymers, resins, and coatings. Its stability and solubility properties make it suitable for various industrial applications .
作用机制
The mechanism of action of [1,1’-Bicyclohexyl]-4,4’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cell membranes, affecting their fluidity and permeability .
相似化合物的比较
Similar Compounds
Bicyclohexyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
Cyclohexanol: Contains only one cyclohexane ring and one hydroxyl group, limiting its structural complexity.
Dicyclohexylmethane: Contains two cyclohexane rings connected by a methylene bridge, differing in connectivity and functional groups.
Uniqueness
[1,1’-Bicyclohexyl]-4,4’-diol is unique due to its symmetrical structure and the presence of two hydroxyl groups at specific positions. This configuration allows for diverse chemical modifications and applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
4-(4-hydroxycyclohexyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOAWIRQFYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174616 | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20601-38-1 | |
| Record name | [1,1′-Bicyclohexyl]-4,4′-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20601-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-bicyclohexyl]-4,4'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q1: The research paper mentions designing diamine monomers to improve the optical properties of polyimides. How does incorporating [1,1'-Bicyclohexyl]-4,4'-diol into the diamine structure contribute to this goal?
A1: While the provided research abstract [] focuses on fluorine-containing diamine monomers and doesn't directly involve [1,1'-Bicyclohexyl]-4,4'-diol, we can infer potential benefits based on its structure. [1,1'-Bicyclohexyl]-4,4'-diol, with its bulky, non-planar bicyclohexyl structure, could disrupt the packing regularity of polymer chains when incorporated into a diamine monomer for polyimide synthesis. This disruption can hinder the formation of closely packed charge-transfer complexes (CTCs) between polymer chains, which are often responsible for color formation and reduced transparency in polyimides.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
